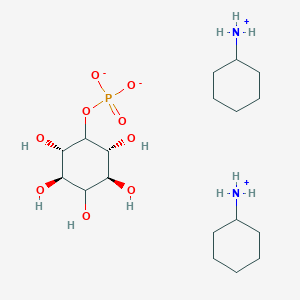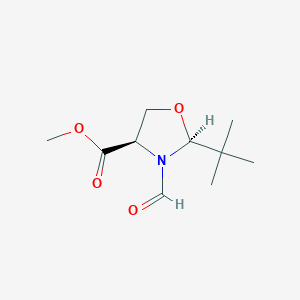
(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves various strategies, including aziridination rearrangement processes and the construction of pseudopeptide foldamers. Flock et al. (2006) and Tomasini et al. (2003) describe methods for obtaining enantiomerically pure forms of oxazolidine derivatives, which are crucial for further chemical transformations and applications (Flock, Bruhn, Fink, & Frauenrath, 2006) (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Molecular Structure Analysis
The crystal structure and molecular conformation of oxazolidine derivatives have been extensively studied, revealing the envelope conformation of the oxazolidine moiety and the implications for molecular interactions and reactivity. The absolute configuration and structural details provide insight into the stereoselective synthesis and applications of these compounds (Flock et al., 2006).
Chemical Reactions and Properties
Oxazolidine derivatives participate in various chemical reactions, including cyclization, rearrangement, and conjugate addition, demonstrating their versatility as synthetic intermediates. The research by Gaul & Seebach (2002) highlights the potential of these compounds in enantioselective synthesis, showcasing their importance in producing enantiomerically pure products (Gaul & Seebach, 2002).
Scientific Research Applications
Chemical Modification and Application of Biopolymers : The study by Petzold-Welcke et al. (2014) explores the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. This research highlights the potential of chemically modified biopolymers in creating new materials with varied applications, such as drug delivery systems and antimicrobial agents, which might be relevant to the context of oxazolidinecarboxylic acid derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Synthetic Phenolic Antioxidants and Environmental Concerns : Liu and Mabury's review (2020) on synthetic phenolic antioxidants (SPAs) discusses their widespread use, environmental occurrence, and associated health risks. While not directly related to oxazolidinecarboxylic acid derivatives, this paper provides context on the environmental impact and toxicity concerns of chemical compounds used in industrial applications, offering a broader understanding of chemical safety and environmental health perspectives (Liu & Mabury, 2020).
Microbial Degradation of Environmental Contaminants : Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, presenting insights into the microbial degradation pathways of ether oxygenates. This research may offer analogous processes or microbial interactions relevant to the degradation or transformation of oxazolidinecarboxylic acid derivatives in environmental settings (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
properties
IUPAC Name |
methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGQSHIYFHDEM-APPZFPTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)


![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

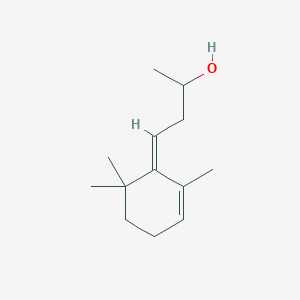
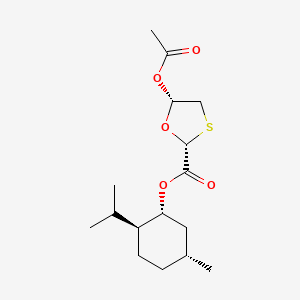


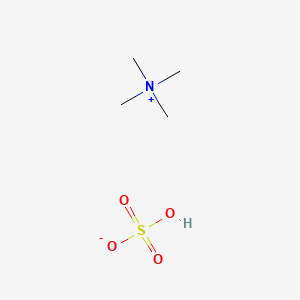
![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)
